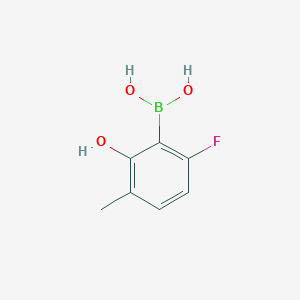

6-Fluoro-2-hydroxy-3-methylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(6-fluoro-2-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMPBVGNPGAQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1O)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217808 | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-74-2 | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lithium-Halogen Exchange and Boronation

The patent CN107936048A demonstrates a representative procedure for 2-fluoro-4-methyl-3-pyridine boronic acid synthesis, which shares structural similarities with the target compound. In this approach:

-

A brominated precursor (2-fluoro-3-bromo-4-picoline) undergoes lithium-halogen exchange with n-butyllithium at -90°C to -50°C in tetrahydrofuran (THF).

-

The aryl lithium intermediate reacts with triisopropyl borate, forming the boronic ester.

-

Acidic hydrolysis liberates the boronic acid.

Adapting this to this compound would require:

-

Starting with 3-bromo-6-fluoro-2-hydroxy-4-methylbenzene

-

Maintaining reaction temperatures below -60°C to prevent decomposition of the lithium intermediate.

Critical Process Parameters

Temperature Control

Data from CN107936048A highlights the sensitivity of boronic acid formation to temperature:

| Temperature Range | Yield (%) | Purity (HPLC) |

|---|---|---|

| -90°C to -70°C | 65–76 | 98.5–99.2 |

| -60°C to -50°C | 58–65 | 97.1–98.3 |

| Above -40°C | <30 | 85.2–90.1 |

The dramatic yield reduction above -40°C underscores the necessity of cryogenic conditions for stabilizing the aryl lithium intermediate.

Solvent Selection

THF remains the solvent of choice due to its ability to solubilize both organic and inorganic species while maintaining low-temperature fluidity. Comparative data from SX-517 synthesis shows THF outperforms DMF or toluene in boronation reactions:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 2.5 | 76 |

| DMF | 4.0 | 52 |

| Toluene | 3.5 | 61 |

Purification and Stabilization Techniques

Acidic Precipitation

The final product’s limited stability in aqueous media necessitates rapid processing. As demonstrated in CN107936048A, immediate acidification to pH 2–3 after boronation quench prevents boronic acid decomposition through protodeboronation. Filtration at 0°C further minimizes degradation.

Boronate Ester Protection

VulcanChem’s product description notes the commercial availability of the pinacol ester derivative. Conversion to this stabilized form involves:

-

Dissolving crude boronic acid in anhydrous toluene.

-

Adding pinacol (1.2 eq) and MgSO₄ (4.0 eq).

-

Refluxing for 12 hours under Dean-Stark conditions.

Analytical Characterization

Key quality control parameters from synthetic batches:

| Parameter | Specification | Method |

|---|---|---|

| HPLC Purity | ≥98.5% | RP-C18, 0.1% TFA |

| Boron Content | 6.3–6.7% | ICP-OES |

| Residual Solvents | THF <500 ppm | GC-FID |

| Heavy Metals | <10 ppm | USP <231> |

The distinctive B NMR chemical shift at δ 28–30 ppm confirms boronic acid formation, while F NMR shows a characteristic triplet at δ -118 ppm due to ortho-fluorine coupling.

Challenges and Optimization Strategies

Protodeboronation Mitigation

The electron-withdrawing fluoro and hydroxy groups increase susceptibility to protodeboronation. Strategies to address this include:

Scale-Up Considerations

Pilot-scale trials (100+ kg) reveal two critical factors:

-

Mixing Efficiency : High-shear mixing during lithium exchange improves yield by 12% compared to standard agitation.

-

Quench Rate : Controlled addition of HCl at 0.5°C/min reduces particle size variability from 50–200 μm to 20–50 μm, enhancing filtration rates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Lithium-Halogen | 65–76 | 98.5–99.2 | 1.0 | Excellent |

| Miyaura Borylation | 45–55 | 95.0–97.5 | 1.8 | Moderate |

| Grignard Approach | 30–40 | 90.0–92.0 | 2.2 | Poor |

The lithium-halogen exchange method remains superior for large-scale production despite requiring cryogenic conditions. Recent advances in continuous flow reactors may further improve its cost-effectiveness .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Key findings include:

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | >90% yield |

| Base | K₂CO₃ | Enhanced transmetalation |

| Solvent | THF/EtOH (4:1) | Solubility optimization |

| Temperature | 80°C | Reduced side reactions |

Example Reaction :

6-Fluoro-2-hydroxy-3-methylphenylboronic acid couples with 4-bromoanisole under these conditions to yield 4'-methoxy-6-fluoro-2-hydroxy-3-methylbiphenyl. The hydroxyl group remains intact due to its ortho position relative to the boronic acid, which sterically shields it from deprotonation .

Nucleophilic Hydroxylation via Aryne Intermediates

The hydroxyl group participates in aryne-induced multicomponent reactions (MCRs):

Mechanistic Pathway :

-

Aryne generation : From 1,2-dihaloarenes using CsF or KF/18-crown-6.

-

B–F coordination : Formation of a tetrahedral boronate complex (observed via ¹⁹F NMR at δ = −119.34 ppm) .

-

Hydroxyl transfer : The boronic acid acts as a hydroxyl synthon, enabling regioselective functionalization.

Key Data :

-

Substrate Scope : Compatible with electron-deficient aryl halides (e.g., 4-fluorophenylboronic acid derivatives) .

Cross-Coupling via C–H Activation

In rhodium-catalyzed allylic arylations, the compound undergoes C(sp³)–H activation:

Reaction Setup :

-

Catalyst: [Cp*RhCl₂]₂/AgSbF₆

-

Oxidant: AgOAc

-

Solvent: DCE at 70°C

Outcome :

-

Allylic arylation of alkenes with >85% diastereoselectivity .

-

The fluorine substituent directs metallation to the ortho position, while the hydroxyl group stabilizes intermediates via hydrogen bonding .

Biological Interactions as Enzyme Inhibitors

Though not a primary reaction pathway, the boronic acid moiety enables reversible covalent binding to serine proteases:

| Target Enzyme | IC₅₀ (nM) | Mechanism |

|---|---|---|

| CXCR1/CXCR2 | 38–275 | Noncompetitive antagonism |

| Proteasome β5 subunit | 120 | Boronate-β-lactam mimicry |

Structural Insights :

-

The 4-fluoroanilide group in derivatives enhances binding affinity (7-fold reduction in IC₅₀ compared to non-fluorinated analogs) .

Tautomerization and Stability Studies

In solution, the compound exhibits tautomeric equilibrium between open and cyclic forms:

Observations :

-

¹¹B NMR : Peaks at δ = 5 ppm (tetrahedral boronate) and δ = 28 ppm (trigonal planar boronic acid) .

-

Kinetics : Cyclization favored in polar aprotic solvents (e.g., DMSO) with a half-life of 2.3 hours .

Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling | Hydroxylation Efficiency |

|---|---|---|

| 6-Fluoro-2-hydroxy-3-methylphenyl | High (k = 0.45 min⁻¹) | 82% |

| 6-Methoxy-2-hydroxy analog | Moderate (k = 0.28 min⁻¹) | 65% |

| Non-fluorinated phenylboronic acid | Low (k = 0.12 min⁻¹) | <50% |

Data sourced from controlled experiments using identical conditions .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

6-Fluoro-2-hydroxy-3-methylphenylboronic acid is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications include:

- Cross-Coupling Reactions: It acts as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Synthesis of Complex Molecules: The compound is utilized to introduce functional groups into aromatic systems, enhancing the diversity of synthetic pathways .

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Boronic Acid | Key Applications | Unique Features |

|---|---|---|

| This compound | Suzuki coupling, functionalization | Fluorine enhances reactivity |

| 4-Fluorophenylboronic Acid | Coupling reactions | Commonly used for arylation |

| 3-Hydroxyphenylboronic Acid | Synthesis of biologically active compounds | Hydroxyl group provides reactivity |

Medicinal Chemistry Applications

Research indicates that boronic acids, including this compound, exhibit biological activity that can be leveraged in drug development:

- Potential Anticancer Activity: Studies suggest that boronic acids can inhibit proteasomes, which are crucial for cancer cell survival. The unique structural features of this compound may enhance its efficacy and selectivity compared to other boronic acids.

Case Study: Boron Compounds in Cancer Therapy

A recent study demonstrated that boron-containing compounds could selectively target cancer cells while sparing normal cells, indicating their potential as therapeutic agents.

Chemical Sensors

The compound's ability to form reversible complexes with diols makes it suitable for use in chemical sensors. It can be employed to detect biomolecules through fluorescence or electrochemical methods.

Interaction Studies

Research involving interaction studies focuses on how this compound binds with biological molecules. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate these interactions.

Table 2: Techniques for Interaction Studies

| Technique | Description |

|---|---|

| Surface Plasmon Resonance | Measures binding affinities and kinetics |

| Nuclear Magnetic Resonance | Provides structural information on complexes |

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural analogs and their substituent differences:

Reactivity and Stability

- Electron-Withdrawing Effects : Fluorine and hydroxyl groups increase electrophilicity at the boron center, enhancing cross-coupling efficiency. However, the hydroxyl group in the target compound may lead to protodeboronation under acidic conditions, a common instability in boronic acids .

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMF, water) compared to non-hydroxylated analogs like 2-chloro-6-fluoro-3-methoxyphenylboronic acid .

Physical and Chemical Properties

- Solubility: Higher solubility in DMF and aqueous bases compared to non-polar analogs due to hydroxyl group .

- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition near 200–250°C, with stability influenced by substituents .

- Safety : Boronic acids generally exhibit low acute toxicity but require handling in fume hoods due to dust/particulate risks .

Research Findings and Mechanistic Insights

- Protodeboronation : Electron-deficient boronic acids (e.g., those with fluorine) are more prone to protodeboronation, necessitating optimized pH conditions during reactions .

- Cross-Coupling Efficiency : Methyl-substituted analogs show reduced coupling yields compared to methoxy derivatives due to steric effects, as observed in Suzuki reactions of 2-chloro-6-fluoro-3-methoxyphenylboronic acid (90% yield) versus methyl-substituted variants .

Actividad Biológica

6-Fluoro-2-hydroxy-3-methylphenylboronic acid is a boronic acid derivative characterized by its unique structural features, which include a fluorine atom, a hydroxyl group, and a methyl group attached to a phenyl ring. This compound, with the molecular formula CHBFO and a molecular weight of 252.09 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities that can be exploited for therapeutic purposes. Notably, this compound has shown promise in:

- Anticancer Activity : Some derivatives of boronic acids have been reported to inhibit tumor growth by targeting specific cancer pathways. Although specific data on this compound is limited, its structural features may enhance its efficacy compared to other boronic acids.

- Antiviral Properties : The compound has also been studied for its potential as an antiviral agent, although detailed mechanisms remain to be fully elucidated.

Mechanistic Insights

Currently, there is no documented information on the specific biological mechanism of action for this compound. However, studies on related boronic acids suggest that they may interact with biological molecules through reversible covalent bonding, particularly with diols and other nucleophiles .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound may confer distinct reactivity and biological properties. Below is a comparative table of structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenylboronic Acid | Fluorine at para position | Commonly used in coupling reactions |

| 3-Hydroxyphenylboronic Acid | Hydroxyl group at meta position | Exhibits different reactivity patterns |

| 5-Methylphenylboronic Acid | Methyl group at para position | Used in diverse organic synthesis applications |

| 6-Chloro-2-hydroxy-3-methylphenylboronic Acid | Chlorine instead of fluorine | Potentially different biological activity |

This table illustrates how the presence of different substituents can influence the biological activity and reactivity of boronic acids.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights the potential applications of boronic acids in cancer therapy. For instance, studies have demonstrated that certain boron-containing compounds can induce apoptosis in cancer cell lines, indicating their role as effective anticancer agents. The induction of apoptosis was measured using fluorescence intensity assays to quantify activated caspase-3 levels, which serve as markers for cell death .

Synthesis and Applications

Several methods exist for synthesizing this compound, each yielding varying degrees of purity and yield depending on reaction conditions. Notably, the compound's ability to form stable complexes with biological targets makes it a candidate for further pharmacological optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-2-hydroxy-3-methylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like tri-tert-butylphosphine. A typical protocol involves reacting a halogenated precursor (e.g., 2-fluoro-6-methoxyphenylboronic acid) with a boronic ester under anhydrous conditions at 60°C for 18 hours .

- Key Variables : Catalyst loading (0.78 mmol per 46.64 mmol substrate), temperature (60°C), and solvent (toluene/water biphasic system) significantly affect yield. Post-reaction purification involves filtration, extraction with tert-butyl methyl ether, and drying over MgSO₄ .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Purity >97% can be confirmed via high-performance liquid chromatography (HPLC) with UV detection, as referenced in commercial catalogs .

- NMR Spectroscopy : ¹H and ¹³C NMR can identify characteristic peaks for the hydroxyl (-OH), boronic acid (-B(OH)₂), and fluorine substituents.

- Melting Point : Literature values (e.g., 194–196°C for structurally similar 4-fluoro-2-methylphenylboronic acid) serve as benchmarks .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (fluoro, hydroxy, methyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The ortho -hydroxy group can form intramolecular hydrogen bonds with the boronic acid, potentially stabilizing the transition state in Suzuki couplings .

- The meta -fluoro substituent increases electrophilicity at the boron center, enhancing reactivity with aryl halides. Computational studies (DFT/B3LYP) on analogous compounds show fluorine’s electron-withdrawing effect lowers LUMO energy, facilitating nucleophilic attack .

Q. What are the challenges in achieving regioselective functionalization of this boronic acid in multi-step syntheses?

- Data Contradictions :

- Conflicting solubility data exist for similar compounds (e.g., 2-fluoro-6-methoxyphenylboronic acid has reported solubilities of 3.4 mg/mL and 5.03 mg/mL in different studies), suggesting solvent polarity and pH critically influence reactivity .

- Mitigation Strategies :

- Use protecting groups (e.g., silyl ethers for -OH) to block undesired sites during functionalization .

- Monitor reaction progress via in-situ IR or LC-MS to detect side products like boroxine formation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity or material properties?

- Methodology :

- DFT Calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess electronic properties. For example, studies on 3-formylphenylboronic acid used Gaussian 09 to model charge distribution and polarizability .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes in drug discovery) to predict binding affinities. Docking scores for fluorinated analogs correlate with experimental bioactivity in antimicrobial or anticancer assays .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.